2-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

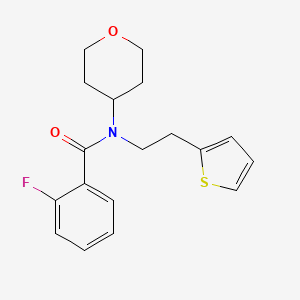

This compound features a benzamide core substituted with a fluorine atom at the 2-position. The amide nitrogen is further functionalized with a tetrahydro-2H-pyran-4-yl group and a 2-(thiophen-2-yl)ethyl substituent.

Properties

IUPAC Name |

2-fluoro-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c19-17-6-2-1-5-16(17)18(21)20(14-8-11-22-12-9-14)10-7-15-4-3-13-23-15/h1-6,13-14H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSVJRYHQPMHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of cancer treatment and other diseases influenced by the transforming growth factor beta (TGF-β) signaling pathway.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 379.53 g/mol. The presence of both fluorine and thiophene groups in its structure may enhance its biological interactions.

Research indicates that compounds structurally similar to This compound can act as inhibitors of the ALK5 receptor (also known as TGF-β receptor I). This receptor plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis, making it a target for cancer therapy. Inhibition of ALK5 has been shown to reduce tumor growth in preclinical models, indicating that this compound may exhibit similar effects.

In Vitro Studies

Several studies have reported on the biological activity of related compounds. For instance, a series of tetrahydro-pyran derivatives demonstrated significant inhibition of ALK5 autophosphorylation with IC50 values ranging from 25 nM to 74.6 nM in NIH3T3 cells, suggesting potent biological activity against this target .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 8h | 25 | ALK5 |

| 8h | 74.6 | NIH3T3 |

In Vivo Studies

In vivo studies using CT26 xenograft models have shown that oral administration of similar compounds can significantly inhibit tumor growth without notable toxicity . This highlights the potential therapeutic application of these compounds in oncology.

Pharmacokinetics

The pharmacokinetic profile of related tetrahydro-pyran derivatives has been favorable, showing good absorption and distribution characteristics. These properties are essential for the development of effective therapeutic agents.

Case Studies

- Case Study 1 : A study on tetrahydro-pyran derivatives demonstrated their efficacy as ALK5 inhibitors, leading to significant reductions in tumor size in animal models.

- Case Study 2 : Another investigation highlighted the potential of these compounds to ameliorate fibrosis-related conditions by targeting TGF-β signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Heterocyclic Substituents

a) 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (CCG258205)

- Key Differences : Replaces the THP and thiophene groups with a piperidine ring bearing a benzo[d][1,3]dioxol-5-yloxy substituent and a pyridin-2-yl ethyl group.

- However, the absence of THP reduces metabolic stability compared to the target compound .

b) N-((1H-imidazol-2-yl)methyl)-5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluorobenzamide (CCG258209)

- Key Differences : Substitutes the THP and thiophene with an imidazole-methyl group.

- Reported HPLC purity >95%, comparable to the target compound’s synthesis standards .

Sulfonamide Analogues

a) 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

THP-Containing Inhibitors

a) RAF709 (N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide)

- Key Differences : Incorporates a trifluoromethylbenzamide and a morpholine-THP-bipyridine scaffold.

- Impact : The THP-oxy group improves solubility and kinase selectivity (B/C RAF inhibition). This highlights the THP group’s versatility in balancing solubility and potency, a feature shared with the target compound .

b) 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

- Key Differences : Substitutes the 2-fluoro and thiophene-ethyl groups with 2-chloro and N-methyl.

- Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce binding affinity compared to fluorine. The methyl group simplifies the structure but may limit conformational flexibility .

Comparative Data Table

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.